molecular formula C13H12Cl3N3O B8140473 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline

3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline

Cat. No.: B8140473
M. Wt: 332.6 g/mol
InChI Key: IJIULYGLIRUFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline

Molecular Architecture and Bonding Patterns

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, 3,5-dichloro-4-(6-chloro-5-propan-2-ylpyridazin-3-yl)oxyaniline , is derived through the following protocol:

  • Parent hydrocarbon identification : The pyridazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2) serves as the primary heterocyclic system.
  • Substituent prioritization :
    • Chlorine atoms at positions 3 and 5 of the aniline ring.
    • A 6-chloro-5-isopropylpyridazin-3-yl group attached via an ether (-O-) bridge at position 4 of the aniline.
  • Suffix assignment : The terminal amine group (-NH2) on the benzene ring designates the compound as an aniline derivative.

Systematic identifiers :

Property Value Source
CAS Registry Number 920509-27-9
Molecular Formula C₁₃H₁₂Cl₃N₃O
Molecular Weight 332.61 g/mol
SMILES Notation CC(C)C1=CC(=NN=C1Cl)OC2=C(C=C(C=C2Cl)N)Cl
InChIKey IJIULYGLIRUFPE-UHFFFAOYSA-N
Atomic Connectivity and Functional Group Analysis

The molecule consists of two interconnected aromatic systems:

  • Pyridazine ring : A six-membered di-aza ring with:
    • Chlorine at position 6.
    • Isopropyl group (-CH(CH₃)₂) at position 5.
    • Ether oxygen at position 3, linking to the aniline moiety.
  • Aniline ring : A benzene ring with:
    • Chlorine atoms at positions 3 and 5.
    • Amine (-NH₂) at position 1.
    • Ether oxygen at position 4, connected to the pyridazine.

Key bonding features :

  • Aromatic π-system : Delocalized electrons in both rings contribute to planar geometry.
  • Ether linkage : The oxygen atom bridges the two aromatic systems, adopting a tetrahedral geometry.
  • Chlorine substituents : Electron-withdrawing groups that reduce electron density in the rings, influencing reactivity.
Tautomeric Possibilities and Resonance Structures

While the pyridazine core is not inherently tautomeric due to the absence of hydroxyl groups, the aniline segment exhibits resonance stabilization:

Resonance in the aniline moiety :

  • Primary structure : Lone pair on the amine nitrogen conjugates with the benzene π-system.
  • Resonance hybrids : Five canonical forms are possible, analogous to unsubstituted aniline. However, the 3,5-dichloro substituents limit delocalization by withdrawing electron density:
    • Chlorine’s inductive effect reduces nitrogen’s electron-donating capacity.
    • Resonance structures feature partial positive charges on nitrogen and partial negative charges on ortho/para carbons.

Impact of substituents :

  • The 4-oxy-pyridazine group further withdraws electrons via conjugation, stabilizing positive charge on the aniline ring.
  • No observable tautomerism is reported for this compound under standard conditions.

Structural Data Summary Table

Parameter Description
Aromatic Systems Pyridazine and benzene rings linked by ether oxygen
Chlorine Positions 3,5 (aniline); 6 (pyridazine)
Functional Groups Amine, ether, chloro, isopropyl
Resonance Structures 5 (aniline segment), limited by chloro substituents
Tautomerism Not observed; stable under ambient conditions

Properties

IUPAC Name

3,5-dichloro-4-(6-chloro-5-propan-2-ylpyridazin-3-yl)oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl3N3O/c1-6(2)8-5-11(18-19-13(8)16)20-12-9(14)3-7(17)4-10(12)15/h3-6H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIULYGLIRUFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN=C1Cl)OC2=C(C=C(C=C2Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction: Nucleophilic Aromatic Substitution

The primary synthetic route involves coupling 3,6-dichloropyridazine with 2,6-dichloro-4-aminophenol via nucleophilic aromatic substitution (SNAr). This reaction occurs in polar aprotic solvents (e.g., dimethylacetamide, DMAC) with cesium carbonate (Cs2CO3) as a base. The mechanism proceeds via deprotonation of the phenolic hydroxyl group, generating a phenoxide ion that attacks the electron-deficient pyridazine ring at the 3-position.

Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Solvent DMACEnhances solubility and kinetics
Base Cs2CO3 (2.0–2.5 equiv)Minimizes side reactions
Temperature 60–65°CBalances reaction rate/selectivity
Reaction Time 8–12 hoursEnsures complete conversion

Post-reaction, the intermediate 3,5-dichloro-4-((6-chloropyridazin-3-yl)oxy)aniline is hydrolyzed under acidic conditions (e.g., HCl) to remove the 6-chloro substituent, yielding 6-(4-amino-2,6-dichlorophenoxy)pyridazin-3(2H)-one.

Isopropyl Group Introduction

The isopropyl group is introduced via a Friedel-Crafts alkylation or nucleophilic substitution. In one approach, 6-(4-amino-2,6-dichlorophenoxy)pyridazin-3(2H)-one reacts with isopropyl bromide in the presence of a Lewis acid (e.g., AlCl3). Alternatively, pre-functionalized pyridazine derivatives (e.g., 3,6-dichloro-4-isopropylpyridazine) are coupled with 2,6-dichloro-4-aminophenol to streamline synthesis.

Challenges and Solutions

  • Regioisomer Formation : Competing substitution at the pyridazine 4-position may yield undesired regioisomers. Using bulky bases (e.g., Cs2CO3) and low temperatures (≤70°C) suppresses this.

  • Amine Protection : The aniline group is acetylated or benzoylated before hydrolysis to prevent oxidation. For example, acetylation with acetic anhydride in pyridine achieves >95% protection efficiency.

Industrial-Scale Optimization

Purification and Crystallization

Crude product purification involves sequential acid-base extraction and recrystallization. In a disclosed protocol:

  • Acid Wash : The reaction mixture is treated with 1M HCl (pH 2–3) to remove unreacted starting materials.

  • Neutralization : Adjusting to pH 7–8 with NaHCO3 precipitates the product.

  • Recrystallization : Ethanol/water (3:1 v/v) yields crystals with >99% purity (HPLC).

Scalability Considerations

FactorLaboratory ScaleIndustrial Scale
Batch Size 50–100 g50–100 kg
Cycle Time 24–48 hours72–96 hours
Yield 65–70%75–80% (optimized mixing)

Analytical and Quality Control

Purity Assessment

Final product quality is validated via:

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Acceptable limits: ≤0.1% regioisomers, ≤0.5% total impurities.

  • XRD : Confirms crystalline Form I (peaks at 10.5, 18.7, 22.9° 2θ).

  • NMR : 1H NMR (DMSO-d6) δ 1.25 (d, 6H, CH(CH3)2), 5.40 (s, 2H, NH2), 6.90 (s, 2H, Ar-H).

Stability Studies

The compound degrades under UV light (t1/2 = 14 days) and humid conditions (≥80% RH). Recommended storage: amber vials at 2–8°C under nitrogen.

Alternative Methods and Innovations

Continuous Flow Synthesis

Recent patents describe a continuous flow system to improve efficiency:

  • Reactor Design : Tubular reactor (20 mL volume) with static mixers.

  • Conditions : 65°C, 10 bar pressure, residence time 30 minutes.

  • Output : 92% conversion, 88% isolated yield (vs. 70% batch).

Enzymatic Hydrolysis

Pilot-scale trials using lipases (e.g., Candida antarctica) for hydrolysis achieved 85% yield with reduced acid waste .

Scientific Research Applications

Biological Applications

1. Thyroid Hormone Receptor Modulation

Research indicates that this compound acts as a selective modulator of thyroid hormone receptors. Specifically, it has shown significant selectivity for the thyroid hormone receptor beta (THR-β), which is crucial for regulating lipid metabolism. In preclinical studies, derivatives of this compound demonstrated the ability to lower LDL cholesterol and triglyceride levels without adversely affecting the central thyroid axis, indicating potential for treating dyslipidemia .

2. Impurity in Pharmaceutical Development

3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline is identified as an impurity in the synthesis of Resmetirom (MGL-3196), a drug under investigation for metabolic diseases. Its presence in formulations necessitates careful monitoring and characterization to ensure safety and efficacy in drug development .

Material Science Applications

1. Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its properties can be exploited in creating polymers or coatings with specific functionalities, such as enhanced UV protection or improved mechanical strength.

Case Studies

Case Study 1: Lipid Regulation

In a study published in PubMed, researchers evaluated the efficacy of compounds related to this compound on lipid profiles in rat models. The findings revealed that these compounds could significantly reduce LDL cholesterol levels while maintaining an excellent safety profile . This suggests potential therapeutic applications in treating hyperlipidemia.

Case Study 2: Pharmaceutical Impurity Analysis

A comprehensive analysis was conducted to assess the impact of impurities like this compound on drug formulations. The study highlighted the importance of identifying and quantifying such impurities to ensure drug safety and compliance with regulatory standards .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Compound A : 3,5-Dichloro-4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline
  • Molecular Formula : C₁₃H₈Cl₃F₃N₂O
  • Key Differences :
    • Replaces the pyridazine ring with a pyridine ring.
    • Substitutes the isopropyl group with a trifluoromethyl (-CF₃) group.
    • Lacks the aniline’s NH₂ group in some derivatives (e.g., chlorfluazuron, discussed below) .
  • Pyridine vs. pyridazine alters electronic properties, affecting binding to biological targets .
Compound B : Chlorfluazuron (C₂₀H₉Cl₃F₅N₃O₃)
  • CAS No.: 71422-67-8
  • Structure : Features a benzamide group and trifluoromethylpyridine substitution.
  • Application : Commercial insect growth regulator targeting chitin synthesis in pests .
  • Comparison: The target compound lacks the benzamide moiety, which is critical for chlorfluazuron’s mode of action.
Compound C : Solid Form Triazine Derivative (Patent 2021/00241)
  • Structure : 2-(3,5-Dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
  • Key Differences :
    • Incorporates a triazine ring instead of pyridazine.
    • Adds a carbonitrile (-CN) group.
  • Impact: The triazine core may enhance stability and hydrogen-bonding capacity.

Physicochemical and Functional Comparison

Property Target Compound Compound A Compound B (Chlorfluazuron) Compound C (Triazine)
Molecular Weight 332.61 369.56 514.56 ~450 (estimated)
Key Functional Groups Pyridazine, isopropyl, Cl Pyridine, -CF₃, Cl Benzamide, -CF₃ Triazine, carbonitrile
Lipophilicity (LogP)* Moderate (Cl and isopropyl) High (-CF₃) Very high (benzamide, -CF₃) Moderate (triazine, -CN)
Application Research chemical Fluorinated analog Commercial insecticide Pharmaceutical solid form
Hazard Profile H302, H315, H319, H335 Not specified Classified as hazardous Patent-protected, no public data

*LogP values inferred from substituent contributions.

Biological Activity

3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline, with the CAS number 920509-27-9, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₂Cl₃N₃O
Molecular Weight332.613 g/mol
LogP5.5159
PSA61.03

These properties suggest that the compound may exhibit significant lipophilicity, which can influence its bioavailability and interaction with biological membranes.

Research indicates that this compound may act through several mechanisms:

  • Thyroid Hormone Receptor Modulation : This compound has been studied for its effects on thyroid hormone receptors, particularly THR-β, which plays a crucial role in regulating lipid metabolism. It has been shown to decrease LDL cholesterol and triglycerides in clinical settings, indicating a potential therapeutic application in managing dyslipidemia .
  • Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress in various cellular models.
  • Inhibition of Specific Enzymes : There is evidence suggesting that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Efficacy in Biological Systems

Studies have demonstrated the efficacy of this compound in various biological models:

  • In Vitro Studies : In laboratory settings, the compound has shown promise in modulating lipid profiles and exhibiting anti-inflammatory effects on cultured human cells.
  • In Vivo Studies : Animal models have reported favorable outcomes regarding lipid metabolism and overall cardiovascular health when treated with this compound .

Case Studies

  • Clinical Trials : A notable study involving healthy volunteers indicated that administration of this compound resulted in significant reductions in LDL cholesterol and triglycerides without adverse effects on heart function . This suggests a favorable safety profile and potential for therapeutic use.
  • Animal Models : In rodent studies, the compound demonstrated efficacy in reducing markers of inflammation and improving metabolic health metrics, reinforcing its potential utility in treating metabolic disorders .

Q & A

Q. What are the established synthetic routes for 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline?

  • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (SNAr) between 4-amino-2,6-dichlorophenol and 6-chloro-5-isopropylpyridazine derivatives. Key steps include:
  • Etherification : Reacting 4-amino-2,6-dichlorophenol with a pyridazine derivative (e.g., 6-chloro-5-isopropylpyridazine) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., KOH) at 120–125°C for 2–3 hours .
  • Purification : Post-reaction, solvents are removed under reduced pressure, and the product is isolated via toluene/water partitioning to remove inorganic salts .
  • Yield Optimization : Calibrated yields of ≥96% are achievable with strict control of reactant stoichiometry and residual starting material (<0.5%) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the pyridazine and aniline rings. For example, the pyridazine ring protons typically resonate at δ 7.5–8.5 ppm .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 332.61 for C13_{13}H12_{12}Cl3_3N3_3O) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are effective for purity assessment. Mobile phases often use acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the etherification step?

  • Methodological Answer :
  • Temperature Control : Maintain 120–125°C to balance reaction rate and side-product formation. Higher temperatures risk decomposition of the pyridazine ring .
  • Solvent Selection : DMF enhances nucleophilicity of the phenolic oxygen but requires rigorous removal post-reaction to avoid contamination. Alternatives like DMAc (dimethylacetamide) may reduce side reactions .
  • Catalyst Screening : Potassium carbonate or cesium carbonate can improve regioselectivity compared to KOH, especially in sterically hindered systems .

Q. What strategies are effective for impurity profiling, particularly for structurally related analogs like resmetirom Impurity 1?

  • Methodological Answer :
  • LC-MS/MS : Use high-resolution mass spectrometry to differentiate impurities (e.g., regioisomers or chlorinated by-products) based on exact mass and retention times .
  • Synthesis Spiking : Introduce known impurities (e.g., 3,5-dichloro-4-((6-chloro-4-isopropylpyridazin-3-yl)oxy)aniline) into reaction mixtures to track their formation pathways .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves ambiguities in regiochemistry or stereochemistry for complex impurities .

Q. How can computational methods predict the compound’s reactivity in pesticide applications?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the pyridazine ring’s electron-deficient nature drives interactions with insect chitin synthases .
  • Molecular Docking : Simulate binding to target enzymes (e.g., p38 MAP kinase or chitin synthase) using software like AutoDock. Focus on hydrogen bonding between the aniline NH2_2 and enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.